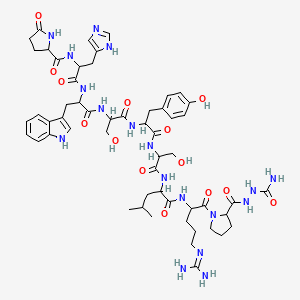

(d-Ser6)-goserelin

説明

特性

分子式 |

C55H76N18O14 |

|---|---|

分子量 |

1213.3 g/mol |

IUPAC名 |

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H76N18O14/c1-28(2)19-37(46(79)64-36(9-5-17-60-54(56)57)53(86)73-18-6-10-43(73)52(85)71-72-55(58)87)65-50(83)41(25-74)69-47(80)38(20-29-11-13-32(76)14-12-29)66-51(84)42(26-75)70-48(81)39(21-30-23-61-34-8-4-3-7-33(30)34)67-49(82)40(22-31-24-59-27-62-31)68-45(78)35-15-16-44(77)63-35/h3-4,7-8,11-14,23-24,27-28,35-43,61,74-76H,5-6,9-10,15-22,25-26H2,1-2H3,(H,59,62)(H,63,77)(H,64,79)(H,65,83)(H,66,84)(H,67,82)(H,68,78)(H,69,80)(H,70,81)(H,71,85)(H4,56,57,60)(H3,58,72,87) |

InChIキー |

QFOFNUJOVIOVTO-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

製品の起源 |

United States |

準備方法

Rink Amide MBHA Resin-Based Synthesis

The foundational method for synthesizing (D-Ser⁶)-Goserelin involves solid-phase peptide synthesis (SPPS) using Rink Amide MBHA resin. As detailed in CN102746383A, the process initiates with the activation of the resin using carbonyldiimidazole (CDI), which facilitates the coupling of the azaglycine residue. This step addresses the inherent challenge of incorporating the NH-NH-COOH terminus, a structural hallmark of goserelin derivatives. Sequential coupling of Fmoc-protected amino acids follows, with D-Ser(t-Bu) introduced at position 6 using standard Fmoc chemistry.

A critical innovation in this method is the avoidance of unstable intermediates like Fmoc-Azgly-OSu, which traditionally led to low reaction efficiency and purity issues. Instead, direct activation of the resin ensures higher coupling efficiency, reducing side reactions and improving yield. Post-assembly, the peptide-resin is cleaved using a trifluoroacetic acid (TFA)/dichloromethane (DCM) mixture, followed by purification via reverse-phase HPLC on a C18 column.

Hydrazine-Mediated Cleavage and Azaglycine Incorporation

US20100311946A1 outlines an alternative SPPS strategy emphasizing the retention of the t-Bu protecting group during cleavage. Here, the azaglycine residue is pre-coupled to a solid support, followed by sequential addition of Boc- and Fmoc-protected amino acids. The D-Ser(t-Bu) moiety is incorporated using standard coupling reagents, ensuring stereochemical integrity.

The cleavage step employs hydrazine hydrate in dimethylformamide (DMF), releasing the peptide-hydrazide intermediate. Subsequent treatment with potassium cyanate (KOCN) and acetic acid converts the hydrazide to the desired azaglycine terminus. This method achieves a final purity of ~20% for goserelin, as confirmed by HPLC, with the t-Bu group remaining intact throughout the process.

Key Synthetic Steps and Challenges

Azaglycine Coupling Efficiency

The azaglycine residue’s unique structure (NH-NH-COOH) poses significant coupling challenges. Traditional methods using Fmoc-Azgly-OSu active esters result in low yields due to poor reactivity and stability. The CN102746383A patent circumvents this by activating the resin directly with CDI, enabling efficient azaglycine incorporation without intermediate degradation.

Stereochemical Control at Position 6

Incorporating D-Ser(t-Bu) requires stringent stereochemical control. Both methods utilize Fmoc-D-Ser(t-Bu)-OH, with coupling efficiency monitored via Kaiser tests. The US20100311946A1 method reports >95% coupling efficiency for this step, critical for minimizing epimerization.

Cleavage and Deprotection Strategies

Cleavage conditions must balance peptide release and side-chain deprotection. The TFA/DCM system (CN102746383A) selectively removes the t-Bu group, while the hydrazine-based method (US20100311946A1) retains it, necessitating post-cleavage deprotection with acetic acid.

Comparative Analysis of Methods

Challenges and Optimization Strategies

化学反応の分析

Coupling Reactions

-

HBTU/DIPEA System : Used for coupling Fmoc-Ser-OH and Fmoc-Trp-OH, achieving >95% efficiency .

-

PyBop Activation : Critical for coupling semicarbazide hydrochloride to the peptide backbone, ensuring azaglycine formation .

Deprotection Challenges

-

Tert-Butyl Group Removal : Requires prolonged TFA exposure (2–4 hours) but avoids racemization due to D-Ser chirality .

-

Trt (Trityl) Group Retention : Partial retention during cleavage minimizes side reactions but complicates purification .

Comparative Analysis of Coupling Agents

| Agent | Efficiency (%) | Side Reactions | Source |

|---|---|---|---|

| HBTU | 92–95 | Minimal epimerization | |

| PyBop | 88–90 | Semicarbazide adduct formation | |

| CDI | <80 | Incomplete azaglycine coupling |

Purification and Yield Optimization

-

Reverse-Phase HPLC : Achieves >98% purity using C18 columns with acetonitrile/water gradients .

-

Hydrogenation : Reduces Arg(NO₂) to Arg and removes Bzl from Tyr, requiring Pd/C and ammonium formate .

-

Yield : 60–75% after purification, influenced by D-Ser(tBu) incorporation efficiency .

Stability and Degradation Pathways

-

Thermal Degradation : tBu group stabilizes D-Ser against β-elimination at high temperatures.

-

Hydrolysis : Susceptible to acidic cleavage at Ser-Tyr bond (pH <2) .

-

Oxidative Pathways : Arg-Pro-Azagly sequence prone to oxidation under radical conditions .

Comparison with Analogous GnRH Agonists

| Compound | Structural Difference | Synthesis Complexity | Yield (%) |

|---|---|---|---|

| Leuprolide | D-Leu⁶, no tBu | Moderate | 70–80 |

| Triptorelin | D-Trp⁶ | High (Trp oxidation) | 50–60 |

| Buserelin | D-Ser(tBu)⁶, Azagly¹⁰ | Similar to goserelin | 60–75 |

科学的研究の応用

Cancer Treatment

(d-Ser6)-goserelin is primarily used in oncology for:

- Prostate Cancer : It effectively reduces testosterone levels to castrate levels, which is crucial for managing advanced prostate cancer. Studies have shown that it can achieve significant tumor response rates and improve survival outcomes compared to traditional therapies like diethylstilbestrol (DES) .

- Breast Cancer : In premenopausal women, this compound has been shown to reduce the risk of mortality significantly when used alongside local treatments or tamoxifen .

Benign Gynecological Disorders

The compound is also indicated for:

- Endometriosis : By suppressing estrogen production, this compound alleviates symptoms associated with endometriosis.

- Uterine Fibroids : It can be used as an endometrial-thinning agent prior to surgical procedures.

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption following subcutaneous administration, with a half-life ranging from 4 to 5 hours. The compound is primarily cleared through hepatic metabolism and renal excretion .

Case Study 1: Prostate Cancer Management

A randomized trial compared this compound with DES in patients with advanced prostate cancer. The study demonstrated that patients receiving this compound achieved a faster reduction in testosterone levels and better tolerability compared to those on DES. The median time to best response was significantly shorter for this compound .

Case Study 2: Breast Cancer Outcomes

In a long-term study involving premenopausal women with operable breast cancer, the addition of this compound to standard treatment regimens was associated with reduced recurrence rates and improved overall survival compared to controls .

作用機序

(d-Ser6)-ゴセレリンは、下垂体にあるGnRH受容体に結合することで効果を発揮します。この結合は、最初は黄体形成ホルモン(LH)と卵胞刺激ホルモン(FSH)の放出を刺激します。しかし、継続的な投与により、これらの受容体がダウンレギュレートされ、性ホルモン(テストステロンとエストロゲン)の産生が減少します。 このメカニズムは、ホルモンレベルを去勢レベルに低下させることで、ホルモン依存性癌の治療に特に役立ちます .

類似化合物との比較

Table 1: Structural Analogs of Goserelin

Key Findings :

- Position-Specific Effects : Substitutions at positions 2 (His) and 5 (Tyr) may influence receptor activation kinetics, while position 6 (Ser) and 7 (Leu) substitutions could affect metabolic stability .

- Clinical Relevance : Most analogs remain investigational, with goserelin itself being the most widely used in clinical practice .

Comparison with Other GnRH Modulators

GnRH modulators include agonists (e.g., goserelin, leuprolide) and antagonists (e.g., cetrorelix, degarelix). Their mechanisms, pharmacokinetics, and clinical outcomes differ significantly.

Table 2: Pharmacological Comparison of GnRH Modulators

Key Findings :

- Agonists vs. Antagonists : Agonists like goserelin cause an initial hormone surge ("flare") before suppression, whereas antagonists (e.g., degarelix) achieve immediate suppression, avoiding flare-related complications .

- Efficacy in Oncology: Goserelin 10.8 mg (3-monthly) demonstrated non-inferiority to monthly 3.6 mg dosing in progression-free survival (61.5% vs. 60.2% at 24 weeks) and similar estradiol suppression in breast cancer .

- Ovarian Protection : In ovarian cancer models, goserelin combined with cisplatin preserved ovarian follicles (71.5% vs. 47.0% with cisplatin alone) and elevated anti-Müllerian hormone (AMH) levels, whereas cetrorelix showed lesser protection .

Research Highlights and Clinical Implications

Tumor Growth Inhibition and Hormonal Effects

- Goserelin : Reduced tumor volume by 64–78 mm³ in ovarian cancer models, comparable to cisplatin, while increasing primordial follicle reserves .

- Cetrorelix : Similar tumor suppression but less AMH elevation (98 ng/mL with goserelin vs. 66 ng/mL control) .

- Degarelix : Faster castration (day 3) than goserelin (day 28) in prostate cancer, though long-term suppression is equivalent .

Q & A

Q. What experimental models are most suitable for evaluating the pharmacokinetics of (d-Ser6)-goserelin implants?

Preclinical studies often use rodent models (e.g., Sprague-Dawley rats) to assess subcutaneous absorption rates and sustained release profiles of goserelin implants . For hormone-dependent cancers, xenograft models with human prostate or breast cancer cell lines (e.g., LNCaP or MCF-7) are employed to measure tumor suppression efficacy via testosterone/estradiol suppression . Ensure implant placement mimics clinical protocols (e.g., sterile subcutaneous insertion) to avoid confounding variables in bioavailability measurements .

Q. How do researchers validate the biochemical stability of this compound in long-term in vivo studies?

Stability is assessed using high-performance liquid chromatography (HPLC) to quantify intact peptide levels in serum samples collected at intervals (e.g., 1, 3, and 6 months post-implantation). Accelerated degradation studies under controlled temperature and pH conditions are used to predict shelf-life . For clinical relevance, include comparisons with standard goserelin formulations to identify structural advantages of the d-Ser6 modification .

Q. What endpoints are critical for assessing this compound efficacy in hormone-dependent cancer trials?

Primary endpoints include progression-free survival (PFS) and serum hormone levels (testosterone/estradiol suppression to ≤50 pg/mL). Secondary endpoints may involve tumor volume reduction (measured via RECIST criteria) and quality-of-life metrics (e.g., pain scores in endometriosis). Ensure blinding and randomization to mitigate bias in multi-arm trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in survival data between this compound monotherapy and combination regimens?

Contradictions often arise from differences in patient stratification (e.g., metastatic vs. localized tumors) or dosing schedules. Use subgroup analysis to isolate variables (e.g., PSA levels in prostate cancer) and apply Cox proportional hazards models to adjust for confounding factors like age or prior therapies . Meta-analyses pooling data from trials with standardized protocols (e.g., 3.6 mg vs. 10.8 mg implants) can clarify efficacy trends .

Q. What methodologies optimize the design of dose-comparison studies for this compound in premenopausal breast cancer?

Non-inferiority trials with a margin of ≤10% difference in PFS are recommended for comparing 3-monthly (10.8 mg) and monthly (3.6 mg) regimens. Stratify patients by estrogen receptor (ER) status and use Kaplan-Meier survival analysis with log-rank tests to evaluate time-to-event outcomes. Include pharmacodynamic markers (e.g., serum estradiol) to validate biological equivalence .

Q. How should researchers address variability in ovarian suppression efficacy during this compound trials?

Variability may stem from body mass index (BMI) or metabolic differences. Implement adaptive trial designs with interim analyses to adjust dosing or enrollment criteria. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor drug exposure levels and correlate them with hormonal outcomes .

Q. What statistical approaches are robust for analyzing long-term safety data of this compound in prostate cancer?

Competing risks analysis (Fine-Gray model) is preferred over Kaplan-Meier for endpoints like bone metastasis or cardiovascular events, which may be influenced by unrelated mortality. Adjust for immortal time bias in observational studies by defining exposure periods rigorously .

Methodological Challenges and Solutions

Q. How to mitigate bias in open-label trials evaluating this compound?

Use centralized blinded adjudication committees for endpoint verification (e.g., radiographic review). For subjective outcomes (e.g., pain relief), incorporate patient-reported outcome (PRO) instruments validated in prior studies (e.g., EORTC QLQ-C30) .

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

Document peptide synthesis steps (e.g., solid-phase synthesis, HPLC purification) and characterize products via nuclear magnetic resonance (NMR) and mass spectrometry. Publish detailed spectra in supplementary materials to enable replication .

Q. How to integrate real-world evidence (RWE) with clinical trial data for this compound?

Use propensity score matching to balance RWE cohorts with trial participants. Validate findings via sensitivity analyses excluding outliers (e.g., patients with non-adherence). Leverage registries like SEER-Medicare for longitudinal safety assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。